![molecular formula C14H16F4N2O2 B2918564 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate CAS No. 2094168-55-3](/img/structure/B2918564.png)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoroethyl group and a fluoropyridine carboxylate ester, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative reacts with a trifluoroethyl halide under basic conditions to form the trifluoroethyl-substituted piperidine. This intermediate is then coupled with 2-fluoropyridine-3-carboxylic acid or its derivatives using esterification reactions, often catalyzed by agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents that facilitate the reaction while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s fluorinated groups make it a candidate for use in biological studies, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine: In medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound can be used in the development of agrochemicals, polymers, and other specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group and fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
- [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-chloropyridine-3-carboxylate
- [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-bromopyridine-3-carboxylate
- [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-iodopyridine-3-carboxylate
Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4N2O2/c15-12-11(2-1-5-19-12)13(21)22-8-10-3-6-20(7-4-10)9-14(16,17)18/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYDUABRGDUYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC(=O)C2=C(N=CC=C2)F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
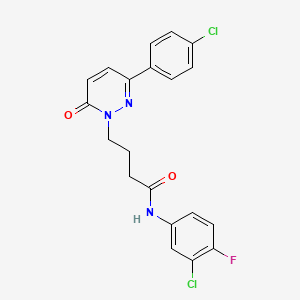
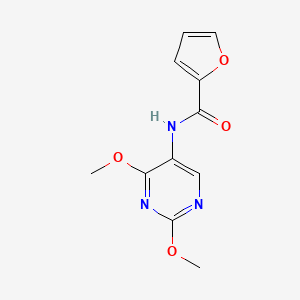
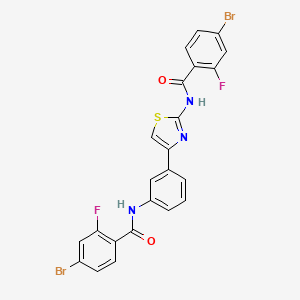
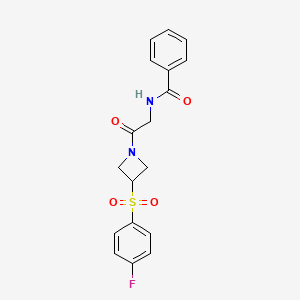
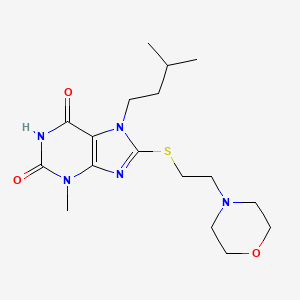
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2918491.png)
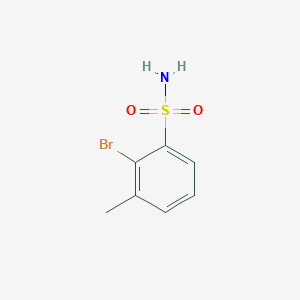
![1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2918495.png)
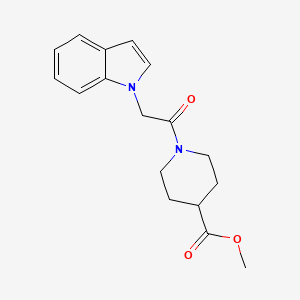
![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)
![4-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2918501.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/new.no-structure.jpg)

